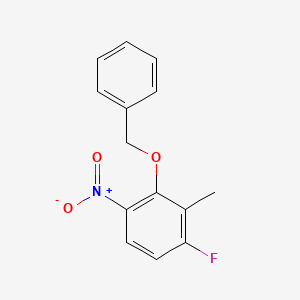

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene

Description

Properties

IUPAC Name |

1-fluoro-2-methyl-4-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-10-12(15)7-8-13(16(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFOIXVXZYONKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene typically involves multiple steps One common method is the nitration of 2-(Benzyloxy)-4-fluoro-3-methylbenzeneThe reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene can undergo various chemical reactions, including:

Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-(Benzyloxy)-4-fluoro-3-methyl-1-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-(Benzyloxy)-4-fluoro-3-methylbenzoic acid.

Scientific Research Applications

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved may include interactions with nucleophilic sites on proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene, differing in substituents, positions, or functional groups.

Substituent and Positional Isomers

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The nitro group in all compounds strongly deactivates the aromatic ring. However, its position (e.g., para in vs. meta in ) alters regioselectivity in subsequent reactions .

- Benzyloxy vs. Methoxy : Benzyloxy (target compound) is bulkier and more lipophilic than methoxy (), impacting solubility and steric interactions in synthetic pathways .

Bromo’s larger atomic radius enhances polarizability, making it more reactive in nucleophilic substitutions compared to fluoro or methyl groups .

Methyl Group Influence :

- The methyl group in the target compound (position 3) provides mild electron-donating effects via hyperconjugation, slightly counteracting the nitro group’s deactivation. This contrasts with the chloro group in , which exacerbates ring deactivation .

Nitro Group Position :

Research Findings and Trends

- Nitro Group and Toxicity: Studies on nitroaromatics (e.g., ) highlight correlations between nitro positioning and biological activity, such as carcinogenicity in aminoazo dyes.

- Synthetic Utility: Benzyloxy-nitrobenzene derivatives are pivotal in constructing complex molecules.

Biological Activity

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic uses.

- IUPAC Name : this compound

- Molecular Formula : C14H12FNO3

- Molecular Weight : 255.25 g/mol

- Purity : 95% .

The biological activity of this compound primarily revolves around its ability to interact with various biological targets through the nitro group. The reduction of the nitro group can lead to the formation of an amino group, which can then engage with nucleophilic sites on proteins and nucleic acids. This interaction can modulate enzyme activities and receptor functions, potentially leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis and other pathogens.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activities by targeting specific enzymes involved in cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Preparation of Starting Materials : The synthesis begins with commercially available precursors.

- Functionalization : The benzyloxy group is introduced via nucleophilic substitution reactions.

- Nitro Group Introduction : The nitro group is added through electrophilic aromatic substitution.

The resulting compound can serve as a precursor for various derivatives that may enhance biological activity or selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound Name | Activity Type | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | BenchChem |

| Derivative A (e.g., 4-chlorobenzyloxy) | Antitubercular | 6.68 | MDPI |

| Derivative B (e.g., NBDHEX) | Anticancer | TBD | PubMed |

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against M. tuberculosis. These studies indicate a minimum inhibitory concentration (MIC) that suggests efficacy comparable to established antitubercular agents.

Case Study 2: Anticancer Potential

Recent research has indicated that certain derivatives can inhibit glutathione transferase (GST), an enzyme implicated in drug resistance in cancer cells. Compounds exhibiting selective inhibition of GST P1-1 showed promising results in arresting cell cycles and inducing apoptosis in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sequential aromatic substitution. For example, nitration of a pre-functionalized benzene derivative (e.g., 3-methyl-4-fluorophenol) followed by benzyloxy group introduction using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates should be characterized by ¹H/¹³C NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight). Similar nitro- and benzyloxy-substituted analogs in and highlight the importance of regioselective nitration and protecting group strategies .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Follow general nitroaromatic compound protocols:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent decomposition.

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with reducing agents due to nitro group reactivity. Safety guidelines from (e.g., spill management, ventilation) apply to nitrobenzene derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR will resolve benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and aromatic protons (split patterns due to fluorine coupling). ¹⁹F NMR can confirm fluorine substitution.

- IR Spectroscopy : Detect nitro (∼1520–1350 cm⁻¹) and benzyl ether (∼1250 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₁FNO₃). Structural analogs in and emphasize crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director. Computational studies (e.g., DFT calculations) can map electron density to predict regioselectivity. Compare reactivity with analogs like 1,4-difluoro-2-methyl-3-nitrobenzene (), where nitration and halogenation sites are influenced by substituent electronic effects. Experimental validation via kinetic studies or isotopic labeling is recommended .

Q. What strategies can mitigate competing side reactions during the benzyloxy group introduction?

- Methodological Answer :

- Use bulky bases (e.g., NaH instead of K₂CO₃) to minimize nucleophilic aromatic substitution (NAS) at the fluorine site.

- Monitor reaction progress via TLC or in situ IR to detect undesired intermediates. ’s photochemical procedures (e.g., degassed CH₂Cl₂) suggest controlled conditions to suppress radical side reactions .

Q. How can computational modeling predict the photostability of this compound for applications in optoelectronic materials?

- Methodological Answer : Perform TD-DFT calculations to simulate UV-Vis absorption spectra and identify excited-state decay pathways. Compare with experimental data from photolysis studies (e.g., light exposure in CH₃CN, monitored by HPLC). ’s photochemical synthesis of fluorobenzene derivatives provides a framework for studying light-induced reactivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Nitro groups often hinder crystallization due to planar symmetry. Strategies include:

- Co-crystallization with hydrogen-bond donors (e.g., resorcinol).

- Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). ’s crystallography of benzyloxy-substituted enones highlights the role of intermolecular interactions (e.g., π-stacking) in lattice formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.